Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-[4-(diethylamino)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-18(5-2)15-12-10-14(11-13-15)16(19)8-7-9-17(20)21-6-3/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHXVFKUDPCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254085 | |
| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-07-0 | |
| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate typically involves the esterification of 5-[4-(N,N-diethylamino)phenyl]-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester functional group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Amino Group: Diethylamino vs. Dimethylamino
The nature of the amino group substituent significantly impacts biological activity and physicochemical properties.
- Antiproliferative Activity: Replacing the N,N-dimethylamino group with N,N-diethylamino in benzimidazole acrylamides reduced antiproliferative efficacy against cancer cell lines (e.g., Capan-1, HCT-116) from submicromolar to micromolar IC₅₀ values. The bulkier diethyl group may hinder interactions with cellular targets .
- Synthetic Yield: In the synthesis of isoxazole carboxamides, derivatives with N,N-diethylamino phenyl groups (e.g., compound 39p) achieved 72% yield, comparable to dimethylamino analogs (e.g., compound 40, 78% yield), suggesting minimal steric hindrance during coupling reactions .
Substituents on the Phenyl Ring: Electronic Effects
The electronic nature of phenyl ring substituents alters reactivity and stability.
- These compounds are stable under inert atmospheric storage .
- Electron-Donating Groups (EDGs): The diethylamino group in the target compound enhances electron density, increasing susceptibility to electrophilic attack. This property is exploited in derivatization reactions, where it facilitates Schiff base formation with aldehydes under acidic conditions .
Table 2: Physicochemical Properties of Phenyl-Substituted Analogs
Biological Activity
Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 291.39 g/mol
- Functional Groups : Contains a diethylamino group, an ester functional group, and a phenyl ring.
The diethylamino moiety enhances the compound's lipophilicity and potential for interaction with biological targets, facilitating its absorption and distribution within biological systems .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a critical role in enhancing the compound’s binding affinity to these targets, which can lead to various biological effects, including:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It may modulate receptor activity, potentially affecting physiological responses such as pain perception or inflammation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Preliminary studies suggest that the compound may possess pain-relieving properties.
- Anti-inflammatory Activity : Investigations have shown potential anti-inflammatory effects, making it a candidate for further therapeutic exploration .
Applications in Scientific Research
This compound is utilized in various fields:
- Medicinal Chemistry : As a precursor in drug development, it is explored for its therapeutic potential.
- Biochemical Assays : The compound serves as a probe in enzyme kinetics studies due to its ability to interact with biological macromolecules .
- Organic Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
